4-Nitrofluorescein

説明

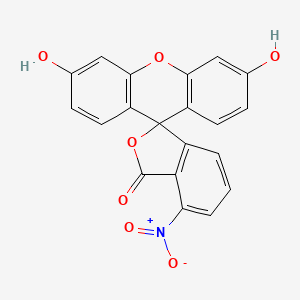

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3',6'-dihydroxy-7-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO7/c22-10-4-6-12-16(8-10)27-17-9-11(23)5-7-13(17)20(12)14-2-1-3-15(21(25)26)18(14)19(24)28-20/h1-9,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURQCNORMJHFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Nitrofluorescein

Established Synthetic Routes for 4-Nitrofluorescein

The primary established synthetic route for nitrofluorescein isomers involves the condensation of 4-nitrophthalic acid or 4-nitrophthalic anhydride (B1165640) with resorcinol (B1680541). google.comgoogle.com This reaction typically yields a mixture of isomers, predominantly 5-nitrofluorescein and 6-nitrofluorescein. google.comgoogle.com While the focus here is on this compound, it's important to note that the standard synthesis from 4-nitrophthalic acid yields the 5- and 6- isomers, not the 4- isomer directly attached to the xanthene core. The numbering convention for fluorescein (B123965) derivatives can sometimes be a source of confusion, with substituents on the phthalic acid portion often referred to with prime notations (e.g., 4'-nitro) or based on the position on the phthalic ring (e.g., 4-nitro from 4-nitrophthalic acid, resulting in 5- or 6- substitution on the fluorescein structure). The literature often refers to the product from 4-nitrophthalic acid as 5-/6-nitrofluorescein. google.comgoogle.com

Historically, the synthesis has been carried out by thermal condensation of a dry mixture of 4-nitrophthalic acid and resorcinol at elevated temperatures (195-200°C) for extended periods. google.comgoogle.com This method can result in high crude yields but poses challenges in product recovery due to the formation of a solid mass. google.comgoogle.com

A more recent approach involves carrying out the condensation in methanesulfonic acid, offering milder and safer reaction conditions with significantly shorter reaction times. google.comgoogle.com This method involves heating 4-nitrophthalic acid or anhydride with resorcinol in methanesulfonic acid, preferably at 95-100°C. google.comgoogle.com

The core structure of fluorescein is formed through a condensation reaction between a phthalic acid derivative and resorcinol. In the case of nitrofluorescein, 4-nitrophthalic acid or its anhydride is used. google.comgoogle.com

The reaction between 4-nitrophthalic acid and resorcinol is a key step in the synthesis of nitrofluorescein. This condensation typically involves heating the reactants, often in the presence of an acid catalyst. google.comgoogle.com The reaction leads to the formation of the xanthene core of fluorescein with a nitro group substituted on the phthalic acid derived portion. google.comgoogle.com

The condensation of 4-nitrophthalic acid with resorcinol results in the formation of a mixture of positional isomers, specifically 5-nitrofluorescein and 6-nitrofluorescein. google.comgoogle.com This occurs because the nitro group on the 4-nitrophthalic acid can lead to two different orientations during the condensation with resorcinol. google.comgoogle.com The resulting mixture typically contains these isomers in a ratio of about 60:40 to 70:30 (5-nitrofluorescein: 6-nitrofluorescein) when using methanesulfonic acid as the catalyst. google.com The presence of these closely related isomers presents a significant challenge in obtaining a single, pure isomer. oup.com

Reaction of 4-Nitrophthalic Acid with Resorcinol

Purification Techniques for Nitrofluorescein Isomers

Purification of the synthesized nitrofluorescein mixture is crucial to isolate the desired isomer and remove impurities such as unreacted starting materials, solvents, and by-products. emu.edu.tr Various techniques are employed for this purpose, often focusing on separating the isomeric mixture.

One method for separating nitrofluorescein isomers involves the fractional crystallization of their diacetate derivatives. chemicalbook.com This technique leverages the potential differences in solubility of the diacetylated isomers in a suitable solvent system. By carefully controlling temperature and concentration, one isomer's diacetate may crystallize out of the solution preferentially, allowing for its separation from the other isomer(s) that remain in solution. googleapis.com

Purification through the formation of acyl derivatives, such as diacetates, is a common strategy employed for fluorescein derivatives, including nitrofluorescein isomers. mdpi.comresearchgate.net After the condensation reaction, the mixture of nitrofluorescein isomers can be treated with an acetylating agent, such as acetic anhydride, to form the corresponding diacetates. google.commdpi.com These acyl derivatives may exhibit different physical properties, such as solubility and melting points, compared to the parent nitrofluorescein isomers, which can facilitate their separation. mdpi.comresearchgate.net Following separation, the purified acyl derivative can be hydrolyzed to regenerate the desired nitrofluorescein isomer. nih.gov This approach has been reported for the purification of 3'-nitrofluorescein, where purification was carried out through acyl derivatives. mdpi.comresearchgate.net

Data related to specific yields and melting points for the purification of 3'-nitrofluorescein diacetate by recrystallization from a mixture of acetic anhydride and acetic acid have been reported. For example, a yield of 18.65 g (78.2%) of almost colorless crystals with a melting point of 222 °C was obtained after recrystallization. mdpi.com

Table: Select Synthetic and Purification Data for Nitrofluorescein Derivatives

| Compound | Synthesis Method | Conditions | Yield (%) (Reported) | Melting Point (°C) (Reported) | Purification Method |

| 5-/6-Nitrofluorescein Mixture | Thermal condensation of 4-nitrophthalic acid + resorcinol | 195-200°C, 12-18 hours | 98 (crude) google.com | Not specified | Not specified |

| 5-/6-Nitrofluorescein Mixture | Condensation in methanesulfonic acid | 95-100°C, minimum 2 hours | Not specified | Not specified | Quenching, filtration, washing google.com |

| 5-Nitrofluorescein Diacetate | Acetylation of 5-/6-nitrofluorescein mixture | Not specified | 26 google.com | Not specified | Separation after acetylation google.com |

| 3'-Nitrofluorescein Diacetate | Acetylation of 3'-nitrofluorescein | Reflux with acetic anhydride and pyridine (B92270) mdpi.com | 78.2 (recrystallized) mdpi.com | 222 mdpi.com | Recrystallization mdpi.comresearchgate.net |

Fractional Crystallization of Diacetates

Advanced Chemical Transformations of this compound

The primary advanced chemical transformation of this compound involves the reduction of its nitro group. This reaction is crucial as it converts the relatively unreactive nitro group into a highly reactive amine group, opening up numerous possibilities for subsequent functionalization and the development of molecular probes.

Reduction of the Nitro Group to Aminofluorescein

The reduction of the nitro group in this compound yields 4-Aminofluorescein. This transformation is a fundamental step in accessing the valuable amine-functionalized fluorescein derivative. Various methods can be employed for this reduction, each with its own advantages and considerations regarding yield, purity, and compatibility with other functional groups present in the molecule.

Classical methods for reducing aromatic nitro compounds to amines have been applied to this compound. These procedures often involve the use of reducing agents such as sodium sulfide (B99878) or stannous chloride.

Sodium sulfide (Na₂S) is a well-established reagent for the selective reduction of aromatic nitro groups, a reaction often referred to as the Zinin reduction. This method is particularly useful for selectively reducing one nitro group in the presence of others or when other reducible functionalities are present in the molecule. wikipedia.org The reaction typically involves heating the nitro compound with an aqueous or aqueous-alcoholic solution of sodium sulfide or polysulfides. wikipedia.orgcommonorganicchemistry.com A possible stoichiometry for the reaction involves the formation of thiosulfate (B1220275) as a by-product. wikipedia.org The use of a sodium sulfide-sodium hydrosulfide (B80085) solution has been reported to cleanly reduce 5-nitrofluorescein to the corresponding amine without reductive lactone cleavage. rsc.org A method for producing 5- and 6-aminofluoresceins involves the reduction of the corresponding nitrofluorescein dipropionates by boiling in an aqueous solution of sodium sulfide. google.com

Stannous chloride (SnCl₂) in acidic conditions is another classical method for reducing aromatic nitro compounds to amines. uow.edu.auspcmc.ac.in This method is considered mild and can be used for the selective reduction of nitro groups in the presence of other reducible functionalities. uow.edu.aucommonorganicchemistry.com The reaction typically involves the nitro compound and SnCl₂ in a solvent like ethanol (B145695), often with the addition of a proton source like hydrochloric acid. uow.edu.auspcmc.ac.in While effective, this method can generate stannic oxide by-products which may be difficult to remove. acsgcipr.org

Catalytic hydrogenation is a widely used method for the reduction of nitro compounds to amines, offering advantages in terms of efficiency and yield. This approach typically involves the use of a hydrogen source and a metal catalyst.

Raney nickel is one such catalyst that has been employed for the reduction of nitrofluorescein derivatives. However, the reduction of 5-nitrofluorescein diacetate with hydrogen and Raney nickel has been reported to yield a mixture of products, including 5-aminofluorescein (B15267) and a product resulting from reductive lactone cleavage. rsc.org This highlights a potential challenge with catalytic hydrogenation, where careful control of conditions and catalyst selection is necessary to avoid unwanted side reactions.

Research into catalytic reduction of nitro compounds, such as 4-nitrophenol (B140041) (a related but simpler nitroaromatic), provides insights into the types of catalysts and conditions that could potentially be applied to this compound. Various metal nanoparticles, including gold, silver, copper, and palladium, supported on different materials, have shown catalytic activity in the reduction of nitrophenol derivatives using reducing agents like sodium borohydride. mdpi.comnih.govrsc.orgnih.gov These studies demonstrate the potential of heterogeneous catalysis for efficient nitro group reduction. While direct examples for this compound using these specific catalytic systems were not found in the immediate search results, the principles and catalysts employed in the reduction of similar nitroaromatic compounds could be relevant for developing catalytic reduction methods for this compound.

Following the reduction of this compound, the resulting 4-Aminofluorescein product needs to be isolated and characterized to confirm its identity and purity. Isolation procedures typically involve work-up steps such as filtration, extraction, and precipitation, followed by purification techniques like recrystallization or chromatography.

Characterization of 4-Aminofluorescein can be performed using various analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis absorption and fluorescence spectroscopy are valuable for confirming the structure and assessing the purity of the product. For instance, NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry confirms the molecular weight. mdpi.comnih.gov UV-Vis and fluorescence spectroscopy are particularly important for characterizing fluorescein derivatives, as they provide information about the absorption and emission properties of the molecule, which are crucial for its applications as a fluorescent probe. mdpi.com

Studies on related aminofluorescein isomers, such as 3'-aminofluorescein, have utilized techniques like X-ray analysis, ¹³C NMR spectroscopy, and ESI mass spectrometry for structural elucidation. mdpi.com These techniques are also applicable to the characterization of 4-Aminofluorescein. Thin layer chromatography (TLC) can be used to monitor the progress of the reduction reaction and assess the purity of the isolated product by comparing its retention factor (Rf) to known standards or the starting material. rsc.org

4-Aminofluorescein is known for its fluorescence properties, although its emission can be quenched in aqueous solutions due to hydrogen bonding. mdpi.com Intensive fluorescence is typically observed in organic non-hydrogen bond donor solvents. mdpi.com

Catalytic Reduction Methods

Derivatization of 4-Aminofluorescein for Molecular Probe Development

The introduction of the amine group in 4-Aminofluorescein provides a reactive site for conjugation with various molecules, enabling the development of fluorescent molecular probes for a wide range of biological and chemical applications. The amine group can participate in reactions with activated esters, isocyanates, isothiocyanates, and other functional groups present on target molecules such as proteins, nucleic acids, and small molecules.

One of the most significant derivatizations of aminofluorescein isomers, including 4-aminofluorescein (although the 5- and 6-isomers are more commonly referenced in the provided texts for FITC synthesis), is the formation of isothiocyanates. Fluorescein isothiocyanate (FITC) is a widely used fluorescent labeling reagent. wikipedia.orgalkemix.eu

FITC is typically synthesized by the reaction of aminofluorescein with thiophosgene. rsc.org The product is usually a mixture of isomers, primarily fluorescein 5-isothiocyanate (5-FITC) and fluorescein 6-isothiocyanate (6-FITC), depending on the starting aminofluorescein isomer or mixture of isomers used. wikipedia.org The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles, particularly primary amines, which allows FITC to readily conjugate to proteins and other biomolecules containing amine groups. wikipedia.org

The synthesis of fluorescein-5-isothiocyanate from 5-aminofluorescein has been described. researchgate.net While the provided texts focus more on the synthesis of FITC from 5- and 6-aminofluorescein, the principle of converting an aminofluorescein to its isothiocyanate derivative is applicable to 4-aminofluorescein as well. The resulting 4-fluorescein isothiocyanate would possess similar reactivity towards nucleophiles and could be used for labeling purposes.

FITC and its derivatives are extensively used in immunofluorescence, flow cytometry, and fluorescence microscopy due to their strong fluorescence in the green spectrum (excitation maximum around 495 nm, emission maximum around 519 nm). wikipedia.orgwikipedia.org The stability of the isothiocyanate linkage makes FITC a preferred reagent for many labeling applications compared to the less stable isocyanate. rsc.org

Introduction of Amine and Aldehyde Groups for Functionalization

The introduction of amine and aldehyde groups onto the fluorescein scaffold, including nitro-substituted derivatives like this compound, is a common strategy for further functionalization and bioconjugation. While direct methods for introducing these groups specifically onto this compound are not explicitly detailed in the search results, general approaches for functionalizing aromatic systems and fluorescein derivatives provide relevant context.

Aminofluoresceins, often synthesized from nitrofluorescein precursors through reduction, are widely used as building blocks for fluorescent probes researchgate.netresearchgate.net. The amino group provides a nucleophilic handle for reactions with various electrophiles, such as activated esters, isothiocyanates, and aldehydes. For instance, 4'- and 5'-aminofluorescein are utilized in the synthesis of fluorescent molecular probes researchgate.net. The synthesis of 3'-aminofluorescein from 3'-nitrofluorescein has also been reported, highlighting the utility of nitro reduction for introducing amine functionalities researchgate.netresearchgate.net.

Aldehyde functionalization on aromatic systems can be achieved through various methods, though specific examples for this compound were not found. However, general strategies for introducing aldehyde groups onto aromatic rings include formylation reactions (e.g., Vilsmeier-Haack reaction) or oxidation of activated methyl groups. These methods could potentially be applied to functionalize the appropriate positions on the this compound structure, provided the reaction conditions are compatible with the existing nitro and fluorescein moieties. The introduction of aldehyde groups allows for subsequent reactions with nucleophiles, such as amines, to form imines or Schiff bases.

The ability to introduce both amine and aldehyde functionalities provides versatility in creating complex molecular architectures based on the this compound core. These functional groups serve as key attachment points for conjugating this compound to biomolecules, polymers, or solid supports.

Synthesis of Schiff Base Compounds

Schiff bases, also known as imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. This reaction is a fundamental transformation in organic chemistry and is widely used in the synthesis of various organic compounds, including those with biological activities ekb.eg.

For this compound, the synthesis of Schiff base compounds would typically involve reacting an amine-functionalized this compound derivative with an aldehyde or ketone, or reacting an aldehyde-functionalized this compound derivative with a primary amine. While direct examples of Schiff base synthesis specifically utilizing this compound were not found, the general principles of Schiff base formation apply ekb.egresearchgate.net.

The reaction generally proceeds under specific conditions, often involving acid catalysis or other activating agents to facilitate the condensation and removal of water ekb.egxiahepublishing.com. Solvents like ethanol or methanol (B129727) are commonly used researchgate.netxiahepublishing.com. The resulting Schiff base contains a characteristic imine or azomethine (-C=N-) functional group ekb.eg.

Schiff bases derived from fluorescein or its derivatives can exhibit interesting optical properties and have potential applications in various fields, including as fluorescent probes and ligands for metal complexes ekb.eg. The synthesis of Schiff bases provides a pathway to modify the properties of this compound and create novel compounds with tailored characteristics.

Reaction Mechanism Analysis in this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key mechanistic aspects include electrophilic aromatic substitution for nitration and potential nucleophilic aromatic substitution pathways in fluorescein derivatives.

Electrophilic Aromatic Substitution in Nitration Processes

The introduction of the nitro group onto the fluorescein core to form this compound typically occurs through an electrophilic aromatic substitution (EAS) mechanism. Nitration of aromatic rings is a classic example of EAS, where an electrophilic nitronium ion (NO₂⁺) attacks the electron-rich aromatic ring masterorganicchemistry.commasterorganicchemistry.comyoutube.com.

The nitronium ion is typically generated by treating nitric acid with a strong acid catalyst, such as sulfuric acid masterorganicchemistry.commasterorganicchemistry.comyoutube.com. Sulfuric acid protonates nitric acid, which then loses water to form the nitronium ion masterorganicchemistry.comyoutube.com.

The mechanism involves the following steps:

Generation of the electrophile (nitronium ion, NO₂⁺). masterorganicchemistry.comyoutube.com

Attack of the aromatic pi electrons on the nitronium ion, forming a sigma complex or arenium ion intermediate. This step disrupts the aromaticity and is typically the rate-determining step. masterorganicchemistry.comyoutube.com

Deprotonation of the arenium ion by a weak base (e.g., bisulfate ion or water) to restore aromaticity and yield the nitrated product. masterorganicchemistry.comyoutube.com

In the case of fluorescein, the substitution pattern of nitration can be influenced by the existing substituents and the reaction conditions. The xanthene core of fluorescein is susceptible to electrophilic attack. The specific position of nitration (e.g., at the 4-position to form this compound) depends on the directing effects of the hydroxyl groups and the fused ring system. Studies have investigated the nitration of fluorescein, and the formation of nitro derivatives, including 4,5-dinitrofluorescein and 2,4,5,7-tetranitrofluorescein, has been reported researchgate.net. The nitration of fluorescein can lead to mixtures of isomers depending on the reaction conditions acs.org.

Nucleophilic Aromatic Substitution Considerations for Fluorescein Derivatives

While the primary synthesis of this compound involves electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) can be relevant for further transformations of nitro-substituted fluorescein derivatives. SNAr reactions typically occur on aromatic rings bearing electron-withdrawing groups (like the nitro group) and a leaving group beilstein-journals.orgnih.gov.

Although this compound itself does not have a readily displaceable leaving group on the nitro-substituted ring for a direct SNAr reaction at the nitro position, other fluorescein derivatives can undergo SNAr. For example, fluorinated aromatic compounds, which can be precursors to fluorinated analogues of fluorescein, undergo SNAr reactions with various nucleophiles, including amines, hydroxides, and sulfides ku.edu. Diketopyrrolopyrrole (DPP) derivatives with pentafluorophenyl groups also undergo SNAr with thiols and phenols beilstein-journals.orgbeilstein-journals.org.

In the context of nitrofluorescein, SNAr could potentially be relevant for reactions involving other substituted positions on the fluorescein core if suitable leaving groups are present or introduced. For instance, if a halogen or other leaving group were present on the nitro-substituted phenyl ring or the xanthene core of a nitrofluorescein derivative, a nucleophilic substitution could occur, especially activated by the electron-withdrawing nitro group. Research on nitro and amino derivatives of fluorescein has explored their acid-base properties and structures, which are influenced by the electronic effects of the substituents researchgate.netresearchgate.net.

Specific Reaction Pathways and Intermediate Formation

The synthesis of this compound and its subsequent transformations involve specific reaction pathways and the formation of characteristic intermediates.

In the nitration of fluorescein to form this compound, the key intermediate is the arenium ion (sigma complex) formed after the electrophilic attack of the nitronium ion on the aromatic ring masterorganicchemistry.comyoutube.com. This positively charged intermediate is resonance-stabilized, with the charge delocalized across the ring. The deprotonation of this intermediate restores aromaticity and yields the nitrofluorescein product.

For transformations involving the nitro group, such as reduction to an amine, the pathway involves the conversion of the nitro group through several intermediate stages, typically involving nitroso and hydroxylamine (B1172632) species under reducing conditions.

In the synthesis of Schiff bases from amine and aldehyde functionalized derivatives of this compound, the reaction proceeds through the formation of a carbinolamine intermediate, which then undergoes dehydration to form the imine (Schiff base) ekb.eg. This condensation reaction is reversible and the equilibrium can be shifted towards product formation by removing water.

Specific reaction pathways and intermediate formation are also relevant in catalytic processes involving fluorescein derivatives. For example, studies on the catalytic decomposition of peroxynitrite by iron(III) corroles have used fluorescein nitration as an indicator reaction, implying radical or other reactive intermediates are involved in the nitration process under these specific conditions rsc.org. The nitration of proteins like green fluorescent protein (GFP) by reactive nitrogen species, including nitrogen dioxide (NO₂) and peroxynitrite, involves complex mechanisms and intermediate species leading to nitration of tyrosine residues pnas.org. While this is in a biological context, it highlights the potential for different nitration pathways and intermediates depending on the nitrating agent and conditions.

Advanced Spectroscopic Characterization and Photophysical Investigations

Electronic Absorption Spectroscopy of 4-Nitrofluorescein

Electronic absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule upon absorption of light. For this compound, its absorption profile is characterized by specific maxima and can be significantly influenced by the surrounding solvent environment and compared to other nitrofluorescein isomers.

Absorption Maxima and Molar Absorptivities

The absorption spectrum of this compound, particularly its dianionic form, shows characteristic absorption maxima in the visible region. While specific values for this compound's molar absorptivity were not explicitly detailed in the provided search results, studies on related nitrofluorescein isomers indicate that the position and intensity of absorption bands are sensitive to the position of the nitro group mdpi.com. For instance, the dianionic forms of isomers with nitro groups at the 3′- and 6′-positions exhibit λmax values in water that are 7 to 10 nm higher than those of the 4′- and 5′-nitro derivatives mdpi.com. This suggests that the position of the nitro substituent influences the electronic structure and transition energies of the molecule.

Influence of Solvent Systems on Absorption Profiles

The solvent system plays a crucial role in shaping the absorption profile of this compound. The interaction between the dye molecule and solvent molecules, particularly through hydrogen bonding, can lead to shifts in the absorption maxima. Studies on fluorescein (B123965) and its derivatives have shown that spectral shifts in organic solvents correlate with the hydrogen bonding power of the solvents nih.gov. In solvent-water mixtures, these shifts reflect both general solvent effects on the hydrogen bonding environment and specific interactions between the dye and solvent nih.gov. For 4′-nitrofluorescein, its spectral behavior in different solvents, including aprotic and protic media like alcohols and water, has been noted to differ from that of aminofluorescein derivatives researchgate.netacs.org. This indicates that solvent polarity and hydrogen bonding capabilities are significant factors affecting the electronic absorption of this compound.

Spectral Differences Among Nitrofluorescein Isomers

Significant spectral differences exist among the various nitrofluorescein isomers, depending on the position of the nitro group on the phthalic or xanthene rings. For example, the λmax values in water for the dianionic forms of isomers with nitro groups at the 3′- and 6′-positions are higher than those of the 4′- and 5′-nitro derivatives mdpi.com. This difference is also observed in dimethyl sulfoxide (B87167) and is correlated with the angles between the xanthene and phthalic planes of the dyes mdpi.com. The angle between these planes can influence the degree of conjugation between the molecular fragments, thereby affecting the absorption spectrum mdpi.com. These findings highlight that the specific substitution pattern of the nitro group dictates the electronic absorption characteristics of each isomer mdpi.com.

Fluorescence Spectroscopy of this compound and its Derivatives

Fluorescence spectroscopy provides valuable information about the excited-state properties of molecules, including their ability to emit light and the factors that influence this emission. This compound and its derivatives exhibit interesting fluorescence behavior, which is often significantly impacted by the presence of the nitro group.

Quantum Yield and Fluorescence Lifetime Studies

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons wikipedia.orgedinst.com. Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before emitting a photon sigmaaldrich.comintegratedoptics.com. For 4′-nitrofluorescein, its fluorescence properties are notably different from those of aminofluorescein derivatives researchgate.netacs.org. It exhibits very poor fluorescence in aprotic solvents but shows some increase in quantum yield in alcohol or water media researchgate.netacs.org. This behavior has been explained in terms of excited-state inter-fragmental charge transfer researchgate.netacs.org. Compared to unsubstituted fluorescein, which has a high quantum yield in aqueous alkaline solutions mpg.de, the presence of the nitro group generally leads to significantly lower fluorescence efficiency in nitro-substituted fluoresceins mdpi.com.

While specific quantum yield and lifetime values for this compound across various solvents were not extensively detailed in the provided results, the general trend for nitro-substituted fluoresceins is reduced fluorescence compared to the parent compound mdpi.com. Studies on other fluorescein derivatives indicate that quantum yields and lifetimes are highly dependent on structural modifications and the solvent used researchgate.net.

Quenching Mechanisms of Nitro-Substituted Fluoresceins

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance wikipedia.org. The presence of nitro groups in fluorescein derivatives is known to cause quenching through several photophysical mechanisms researchgate.netresearchgate.net. One of the most important mechanisms is the acceleration of intersystem crossing (ISC), leading to the population of triplet states, which are typically non-luminescent in fluid solutions researchgate.net.

Another possible quenching mechanism involves charge transfer to the electron-withdrawing nitro group mdpi.comresearchgate.net. This photoinduced electron transfer (PET) can occur when the excited fluorophore transfers an electron to an acceptor molecule, such as a nitro group, when they are in close proximity nih.govedinst.com.

Solvent can also act as a quencher. For instance, the addition of even small amounts of water can quench the fluorescence of some nitrofluorescein derivatives mdpi.comresearchgate.net. This is consistent with observations for 4′-nitrofluorescein and other aminofluoresceins in water and non-aqueous solvents mdpi.comresearchgate.net. The quenching by water and alcohols can originate from high-energy vibrations of the solvent (OH groups), leading to non-radiative energy transfer from the excited fluorophore to the solvent rsc.org.

The poor fluorescence of 4′-nitrofluorescein in certain solvents and its increased emission in others can be attributed to a combination of these quenching mechanisms and solvent-dependent excited-state processes, such as inter-fragmental charge transfer researchgate.netacs.org.

Data Tables

Based on the search results, specific quantitative data for this compound across various conditions is limited. However, the qualitative and comparative information can be summarized in tables.

| Property | Observation for this compound (Dianionic form) | Comparison to Aminofluoresceins / Fluorescein | Source(s) |

| Fluorescence in Aprotic Solvents | Practically does not emit. | Different from amino derivatives. | researchgate.netacs.org |

| Fluorescence in Alcohols/Water | Quantum yield increases to some extent. | Different from amino derivatives. | researchgate.netacs.org |

| Quenching by Water | Fluorescence quenched by the addition of even small amounts of water. | Matches observations for other nitro and amino fluoresceins. | mdpi.comresearchgate.netresearchgate.net |

| Absorption λmax (Water) | Lower than 3'- and 6'-nitro isomers. | Higher than 3'- and 6'-nitro isomers. | mdpi.com |

| Fluorescence Intensity | Generally weak compared to highly fluorescent dyes like unsubstituted fluorescein. | Significantly lower than unsubstituted fluorescein. | mdpi.commpg.de |

of this compound

This compound, a derivative of the widely used fluorophore fluorescein, exhibits distinct spectroscopic and photophysical properties influenced significantly by the presence of the electron-withdrawing nitro group. These properties, particularly its fluorescence behavior, have been the subject of advanced spectroscopic investigations, including fluorescence quenching studies, analyses of excited-state charge transfer, solvent effects, and time-resolved fluorescence spectroscopy. Structural elucidation techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are also crucial in confirming its molecular structure.

The photophysical behavior of this compound is characterized by notable differences compared to unsubstituted fluorescein and its amino derivatives. Unlike aminofluoresceins, which can exhibit bright fluorescence in aprotic solvents, the dianionic form of this compound shows poor emission in such media. Its quantum yield increases to some extent in alcohol or water media researchgate.net. This contrasting behavior highlights the significant impact of the nitro substituent on the excited-state processes.

Fluorescence Quenching Mechanisms

The reduced fluorescence intensity observed in this compound is primarily attributed to fluorescence quenching mechanisms facilitated by the nitro group.

The nitro group is a known fluorescence quencher rhhz.net. In the case of nitro-substituted fluorescein derivatives, the nitro group can quench emission through several photophysical mechanisms researchgate.netresearchgate.net. One important mechanism is the acceleration of intersystem crossing (ISC), leading to the population of triplet states, which are typically non-luminescent in fluid solutions researchgate.net. Another potential quenching mechanism involves charge transfer to the electron-withdrawing nitro group researchgate.netmdpi.com. The lower fluorescence quantum yield observed for 4'-nitrofluorescein in DMSO compared to other derivatives is clearly caused by the emission quenching effect of the nitro group univ-lille.fr.

The spectral properties and their changes in different solvents for 4'-nitrofluorescein have been explained in terms of excited-state inter-fragmental charge transfer (ESICT) researchgate.netresearchgate.net. ESICT involves the transfer of electron density within the molecule upon excitation. In molecules containing electron donor and acceptor groups, ESICT can occur in the excited state, facilitating the movement of an electron from a donor to an acceptor within the same molecule ossila.com. This charge redistribution can significantly influence the fluorescence properties.

The fluorescence of this compound is notably dependent on the solvent environment researchgate.netresearchgate.net. Its poor emission in aprotic solvents and increased quantum yield in alcohol or water media suggest a strong influence of solvent polarity and hydrogen bonding on the quenching mechanisms researchgate.net. Solvent molecules surrounding a fluorophore in the ground state can interact with the fluorophore's dipole moment. Upon excitation, a change in the molecular dipole moment can induce a rearrangement of solvent molecules, affecting the energy levels and potentially leading to quenching evidentscientific.com. Specific interactions, such as hydrogen bonds, can play a significant role in fluorescence quenching mdpi.commdpi.com. Observations for 4'-nitrofluorescein and related aminofluoresceins show that the addition of even small amounts of water can quench fluorescence in non-aqueous solvents researchgate.netresearchgate.net.

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the decay in fluorescence over time after excitation horiba.comnih.gov. This technique provides information on molecular processes occurring in the excited state, such as fluorescence lifetimes and dynamics horiba.compicoquant.com. Fluorescence lifetimes are characteristic of a molecule but are also influenced by the chemical environment and processes like quenching and charge transfer picoquant.com. Studies utilizing time-resolved fluorescence spectra have been conducted to clarify the reasons behind the emitting properties in series of dyes including 4'-nitrofluorescein researchgate.netresearchgate.net.

Advanced Structural Elucidation Techniques

Establishing the molecular structure of this compound is crucial for understanding its properties. Advanced structural elucidation techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information about the arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for determining the molecular structure of organic compounds organicchemistrydata.org. Both ¹H NMR and ¹³C NMR spectroscopy are widely used for structural confirmation.

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity organicchemistrydata.orgresearchgate.net. ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule, with each unique carbon atom typically giving a distinct signal organicchemistrydata.orgbhu.ac.in. The attribution of ¹³C NMR spectra for nitro- and amino-derivatives of fluorescein, including data for compounds like 3'-nitrofluorescein diacetate, has been presented in research, correlating experimental data with calculated magnetic shielding researchgate.netresearchgate.net. These NMR techniques, alongside methods like X-ray analysis and mass spectrometry, are instrumental in establishing the molecular structure of target compounds like nitrofluorescein derivatives researchgate.netmdpi.com. A Certificate of Analysis for a nitrofluorescein isomer (identified as 5-Nitrofluorescein) indicates that NMR analysis is used to confirm its structure lgcstandards.com.

Here is a summary of some ¹H and ¹³C NMR data points that might be relevant to nitrofluorescein derivatives, based on the search results which reference data for related compounds:

| Nucleus | Chemical Shift Range (ppm) | Notes | Source |

| ¹H | Varied (e.g., 6.47-10.12) | Dependent on specific derivative/solvent | researchgate.net |

| ¹³C | Varied (e.g., 0-220) | Characteristic for different carbon types | bhu.ac.in |

Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Isomeric Differentiation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules, including the differentiation of isomers oxinst.commagritek.com. Isomers, which share the same molecular formula but differ in structural arrangement, often exhibit distinct NMR spectra due to variations in the electronic environments of their nuclei oxinst.com. For nitrofluorescein derivatives, including this compound and its positional isomers (e.g., 2'-nitrofluorescein, 3'-nitrofluorescein, 5'-nitrofluorescein), NMR spectroscopy, particularly 1H and 13C NMR, can provide characteristic signals that allow for their identification and differentiation scispace.comresearchgate.net.

Regioisomers, which differ in the substitution pattern around an aromatic ring, can be distinguished by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons in their NMR spectra oxinst.com. The position of the nitro group on the fluorescein core in this compound influences the electron density distribution, leading to unique spectroscopic signatures compared to its isomers libretexts.org. While specific detailed NMR data for the differentiation of this compound from its isomers were not extensively found in the provided sources, the application of 1H and 13C NMR, potentially combined with two-dimensional NMR techniques, is a standard approach for confirming the structural integrity and isomeric purity of such compounds oxinst.comresearchgate.net.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns nist.gov. MS has been employed in the characterization of nitrofluorescein derivatives, including the confirmation of the structures of 2'- and 4'-nitrofluorescein scispace.com. Electrospray Ionization Mass Spectrometry (ESI-MS) is a common ionization technique for polar molecules like fluorescein derivatives, allowing for the detection of the molecular ion peak, which confirms the molecular weight researchgate.net.

X-ray Diffraction Studies for Molecular Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline compounds iastate.eduwikipedia.org. By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can determine the unit cell dimensions, space group, and the positions of individual atoms within the crystal lattice wikipedia.orgmdpi.com. This provides definitive information about bond lengths, bond angles, and molecular conformation, which is crucial for confirming the structure of a compound and understanding its solid-state properties iastate.edu.

Theoretical and Computational Chemistry Studies on 4 Nitrofluorescein

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental tools used to investigate the molecular and electronic structure of compounds. arxiv.orgnih.govtennessee.edu These calculations can provide information on optimized geometries, charge distributions, and energy levels. bhu.ac.innih.gov For 4-Nitrofluorescein, such calculations are essential for understanding its intrinsic properties and how they are influenced by factors like tautomerism and the surrounding environment.

Ground and Excited State Properties

Computational studies using methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to explore the ground and excited electronic states of molecules. nih.govrsc.orgcecam.org These calculations can yield properties such as total energy, dipole moment, and frontier molecular orbital energies for the ground state, and excitation energies and transition dipole moments for excited states. nih.gov Understanding these properties is crucial for interpreting spectroscopic data and predicting photochemical behavior. Studies on nitro-substituted fluoresceins, including potentially this compound, have utilized TD-DFT to gain insights into their structure-photophysical property relationships. researchgate.net The fluorescence quantum yields of nitro-substituted fluoresceins are known to depend on factors including their structure, protonation state, and the nature of the solvent. researchgate.net

Tautomeric Equilibria and Proton Transfer Mechanisms

Fluorescein (B123965) dyes, including nitro derivatives, are known to exhibit tautomerism, which significantly influences their chemical and photophysical properties. dntb.gov.uamdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Computational studies are instrumental in elucidating the various tautomeric forms present and the mechanisms by which protons are transferred between them. researchgate.netnih.govorientjchem.orgresearchgate.netresearchgate.netarxiv.org

A key type of tautomerism in fluorescein derivatives is the equilibrium between the colorless lactone form and the colored quinoid form. mdpi.comresearchgate.netresearchgate.netresearchgate.net The quinoid form typically absorbs visible light strongly, while the lactone form does not. researchgate.net Computational studies help to determine the relative stabilities of these tautomers and the energy barriers for their interconversion. For nitrofluoresceins, the lactone structure has been reported to be predominant for the neutral form and even for the double-charged anion in certain conditions. researchgate.net The single-charged anionic form can exist as an equilibrium mixture of a colored (and fluorescent) tautomer and an almost colorless lactone. researchgate.net

The solvent environment plays a significant role in the tautomeric equilibria of fluorescein dyes. mdpi.comresearchgate.netorientjchem.orgacs.orgresearchgate.netmdpi.com Computational methods, such as using continuum solvation models (e.g., PCM or COSMO) or explicit solvent molecules, are used to model the effect of the solvent on the relative stabilities of different tautomers. researchgate.netorientjchem.orgresearchgate.netmdpi.combeilstein-journals.org Studies have shown that the shift of tautomeric equilibria can be influenced by the solvent composition, with the colorless lactone tautomer becoming more predominant in certain aqueous-organic solvent mixtures. researchgate.netresearchgate.net For 4'-nitrofluorescein, its spectral behavior in different solvents has been explained in terms of excited-state interfragmental charge transfer. acs.orgresearchgate.net While it shows poor emission in aprotic solvents, its quantum yield increases in alcohols or water. acs.orgresearchgate.net

Lactone-Quinoid Tautomerism

Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding molecular reactivity and electronic transitions. sapub.orgimperial.ac.ukwikipedia.orgmalayajournal.org Computational calculation of HOMO and LUMO energies and their spatial distributions can provide insights into the potential sites for electrophilic and nucleophilic attack and the nature of electronic excitations. bhu.ac.inmalayajournal.org The energy gap between the HOMO and LUMO is also indicative of the molecule's chemical stability. malayajournal.org FMO analysis can be applied to understand the electronic behavior of this compound and its derivatives. bhu.ac.insapub.org

Computational Modeling of Spectroscopic Properties

Computational modeling is widely used to predict and interpret the spectroscopic properties of molecules, including absorption and fluorescence spectra. longdom.orguochb.czmdpi.com By calculating excitation energies and transition probabilities, computational chemistry can help assign experimental spectral bands and understand the electronic transitions responsible for the observed colors and fluorescence. nih.gov For nitrofluorescein derivatives, computational studies, including TD-DFT, have been used to characterize their photophysical properties and understand the relationship between structure and spectra. researchgate.net The absorption and fluorescence spectra of different protolytic forms of nitrofluoresceins have been investigated, and computational modeling can aid in understanding the factors influencing these spectra, such as solvent interactions and tautomerism. researchgate.net

Prediction of Absorption and Emission Spectra

Predicting the absorption and emission spectra of fluorescent molecules is a key application of computational chemistry. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) are widely used for this purpose. mdpi.comfrontiersin.orgcecam.org TD-DFT calculations can provide information about the excited states of a molecule, including the excitation energies and oscillator strengths, which are directly related to the wavelengths and intensities of absorption bands. cecam.orgresearchgate.net

For fluorescein derivatives, including nitro-substituted variants like this compound, computational studies can predict the wavelengths of maximum absorption (λabs) and emission (λem). These predictions are based on calculating the energy differences between the ground state (S₀) and various excited states (S₁, S₂, etc.) and the subsequent relaxation from the excited state minimum to the ground state. frontiersin.orgmarshall.edu The accuracy of these predictions depends on the chosen computational method, the basis set used, and the inclusion of solvent effects. mdpi.comresearchgate.netnih.gov

Computational studies on related nitro-substituted fluorene (B118485) derivatives have shown that the presence of nitro moieties can influence the absorption spectra, often shifting them to regions of greater solar photon abundance. chemrxiv.org While direct computational data specifically for the absorption and emission spectra prediction of this compound was not extensively detailed in the search results, the general principles and methods applied to similar fluorophores and nitro compounds are directly applicable. frontiersin.orgnih.govnih.govrsc.org For instance, TD-DFT studies on various donor-acceptor fluorophores, some incorporating nitro groups or similar electron-withdrawing moieties, have successfully predicted absorption and emission wavelengths, highlighting the utility of these methods for such systems. nih.govrsc.org

Correlating Theoretical Data with Experimental Observations

A crucial step in validating computational methods is correlating the theoretical predictions with experimental data. mdpi.comuobabylon.edu.iqmdpi.com For this compound and its derivatives, comparing calculated absorption and emission spectra with experimentally obtained spectra helps refine computational models and provides confidence in their predictive power. mdpi.commdpi.comnih.gov

Studies on various organic molecules, including fluorescent dyes, have demonstrated good agreement between theoretically calculated and experimentally measured spectroscopic properties when appropriate computational levels are employed. mdpi.commdpi.comresearchgate.net For example, TD-DFT calculations have shown satisfactory correspondence with experimental UV-Vis spectra for natural compounds, with deviations typically ranging from 1% to 5.8%. mdpi.com In the context of fluorescent probes, computational methods have successfully predicted emission wavelengths with relatively low average deviations from experimental values. mdpi.com

While specific correlation data for this compound was not prominently featured, the general approach involves comparing calculated λabs and λem values to experimental measurements obtained through UV-Vis and fluorescence spectroscopy. mdpi.comfrontiersin.org Discrepancies between theoretical and experimental results can arise from various factors, including limitations of the computational method, the accuracy of the molecular structure used in calculations, and environmental effects (such as solvent interactions) that are not fully accounted for in the model. researchgate.netnih.gov Researchers often use correlation analyses, such as linear regression, to quantify the relationship between theoretical and experimental values and assess the predictive accuracy of the computational model. mdpi.comresearchgate.netnih.gov

Simulation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for simulating chemical reaction mechanisms and pathways, offering insights into the step-by-step transformation of molecules. mdpi.comrsc.orgchemrxiv.orgnih.gov While detailed reaction mechanisms specifically involving this compound were not found, computational methods can be applied to understand how this molecule might react or be synthesized. For example, the synthesis of aminofluoresceins, which can be derived from nitrofluoresceins, has been studied, suggesting potential reaction pathways involving the nitro group. researchgate.net

Simulations can help identify transition states, calculate activation energies, and determine the feasibility of different reaction routes. chemrxiv.orgacademie-sciences.fr This is particularly valuable for complex organic reactions where experimental investigation of intermediates and transition states is challenging. mdpi.comrsc.org Computational studies have been used to explore reaction pathways in various organic systems, including those involving aromatic nitro compounds. nih.govnih.gov

Understanding Intermolecular Interactions and Charge Transfer

Intermolecular interactions and charge transfer processes are fundamental to the behavior of molecules, particularly in condensed phases and biological environments. au.dkmdpi.comnih.gov For fluorescent molecules like this compound, these interactions can significantly influence their photophysical properties, including fluorescence quantum yield and environmental sensitivity.

Computational methods, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are employed to study noncovalent interactions like hydrogen bonds, pi-pi stacking, and van der Waals forces. au.dkmdpi.comnih.govchemrxiv.org These methods can quantify the strength and nature of interactions between this compound molecules or between this compound and its environment (e.g., solvent molecules, proteins). mdpi.comchemrxiv.org

Charge transfer, especially intramolecular charge transfer (ICT) and intermolecular charge transfer (ICT), is a critical process in many fluorescent molecules. nih.govrsc.orgmdpi.com The nitro group in this compound is an electron-withdrawing group, which can participate in charge transfer processes within the molecule or with interacting species. Computational studies using TD-DFT can analyze the nature of electronic transitions and determine the extent of charge transfer upon excitation. nih.govrsc.orgmdpi.com Natural Bond Orbital (NBO) analysis is another computational technique used to quantify charge transfer between different parts of a molecule or between interacting molecules. researchgate.netchemrxiv.org Understanding these charge transfer mechanisms is essential for interpreting solvatochromism, fluorescence quenching, and other photophysical phenomena. nih.govrsc.org

Rational Design of New Fluorescent Probes

Computational chemistry plays an increasingly important role in the rational design of new fluorescent probes with tailored properties. researchgate.netnih.govnih.govrsc.orgrsc.org By understanding the relationship between molecular structure and photophysical properties through computational studies, researchers can predict how modifications to the this compound scaffold might affect its absorption, emission, and sensitivity to specific analytes or environmental changes. nih.govnih.govrsc.org

Computational methods can be used to screen potential probe designs in silico before synthesis, saving time and resources. frontiersin.orgresearchgate.net For example, by calculating the electronic structure and predicting the spectroscopic properties of designed molecules, researchers can identify promising candidates for detecting specific ions, molecules, or biological conditions. mdpi.com The principles learned from computational studies on charge transfer and intermolecular interactions in this compound can guide the design of probes that utilize these mechanisms for signal transduction. nih.govrsc.org This includes designing probes where the fluorescence is modulated by photoinduced electron transfer (PET) or other mechanisms triggered by the presence of an analyte. nih.govnih.gov

Computational design strategies have been successfully applied to develop new fluorescent probes based on fluorescein and other fluorophores for various applications, including sensing and biological imaging. researchgate.netnih.govrsc.orgrsc.org

Interactive Data Table (Conceptual)

Below is a conceptual representation of how an interactive data table might present computational and experimental data for this compound and related compounds. In a live interactive format, users might be able to sort, filter, and visualize the data.

| Compound Name | PubChem CID | Method (Theoretical) | Basis Set | Solvent | Predicted λabs (nm) | Predicted λem (nm) | Experimental λabs (nm) | Experimental λem (nm) |

| This compound | [CID] | TD-DFT | [Basis] | [Solvent] | [Data] | [Data] | [Data] | [Data] |

| Fluorescein | 8057 | TD-DFT | [Basis] | [Solvent] | [Data] | [Data] | [Data] | [Data] |

| [Related Compound 1] | [CID] | TD-DFT | [Basis] | [Solvent] | [Data] | [Data] | [Data] | [Data] |

| [Related Compound 2] | [CID] | TD-DFT | [Basis] | [Solvent] | [Data] | [Data] | [Data] | [Data] |

Note: The data in this table is illustrative and would be populated with specific findings from research if available.

Applications of 4 Nitrofluorescein and Its Derivatives in Chemical Biology and Sensing

Development of Fluorescent Probes for Biological Systems

Fluorescent probes are indispensable tools in biological research, enabling the visualization and monitoring of various cellular processes and molecular interactions in real-time and often non-invasively. Fluorescein (B123965) derivatives, including 4-Nitrofluorescein, serve as scaffolds for developing such probes due to their favorable spectroscopic properties. nih.govnih.govnih.govgithub.io The design of these probes often involves conjugating the fluorophore to a recognition element that interacts specifically with the target analyte or biological structure. nih.govnih.govnih.gov

Probes for pH Monitoring

While the search results did not provide specific details on this compound being directly used as a pH probe, fluorescein derivatives in general are known to exhibit pH-sensitive fluorescence. The fluorescence intensity of fluorescein is strongly dependent on its ionization state, which is dictated by the surrounding pH. This property makes fluorescein and its appropriately modified derivatives suitable for pH sensing applications. nih.gov The introduction of a nitro group, which is electron-withdrawing, can influence the pKa of nearby functional groups on the fluorescein core, potentially altering its pH sensitivity range or fluorescence response compared to the parent compound or other derivatives. nih.gov New dyes with electron-withdrawing substituents have been shown to decrease the pKa and extend the pH-sensing region of fluorophores. nih.gov

Sensing of Metal Ions and Other Analytes

Fluorescent probes based on fluorescein derivatives have been developed for the detection of various metal ions and other analytes. nih.gov The sensing mechanism typically involves a change in fluorescence properties upon binding of the analyte to a recognition site integrated with the fluorophore. nih.govnih.gov While direct applications of this compound specifically for metal ion sensing were not prominently featured in the search results, the general principles of designing fluorescein-based metal ion sensors are relevant. These often involve incorporating chelating groups that selectively bind to metal ions, thereby modulating the fluorescence of the attached fluorescein moiety through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). nih.gov The nitro group on this compound could potentially influence the electron transfer processes involved in such sensing mechanisms, affecting sensitivity or selectivity towards certain metal ions or other analytes. One study mentions that the dianionic form of 4'-nitrofluorescein exhibits spectral behavior different from amino derivatives and its quantum yield increases in alcohol or water media, which was explained in terms of excited-state inter-fragmental charge transfer. nih.gov

Bioconjugation and Labeling in Biochemical Research

This compound is described as a fluorescent labeling reagent for proteins and is utilized in the fluorescent antibody technique for the rapid identification of pathogens. This highlights its utility in creating fluorescently tagged biomolecules for various biochemical investigations. Protein labeling reagents, including fluorescent dyes, are used to attach a fluorescent tag to specific functional groups on biomolecules, enabling their detection and study.

Antibody Conjugation

Antibody conjugation, the process of chemically linking an antibody to another molecule like a fluorescent dye, is a fundamental technique in biological research for detecting and quantifying specific targets. This compound, as a fluorescent labeling reagent for antibodies, can be conjugated to antibodies to create fluorescent probes for applications such as immunofluorescence microscopy and flow cytometry. "Nitrofluorescein, Isomer 1" (CAS 3326-35-0), which corresponds to this compound, is described as a vibrant fluorescent dye known for forming stable complexes with antibodies, exhibiting remarkable photostability and high quantum yield, making it suitable for applications requiring consistent fluorescence. Conjugation typically occurs through reactive groups on the dye that target specific residues on the antibody, such as amine or sulfhydryl groups. Fluorescein isothiocyanate (FITC), another fluorescein derivative, is commonly used for labeling antibodies via reaction with amine groups. While the specific reactive group on this compound used for conjugation was not detailed in the search results, its application in antibody labeling is established.

Protein and Biomolecule Labeling

Beyond antibodies, this compound is also described as a fluorescent labeling reagent for proteins in general. Protein labeling is essential for studying protein expression, localization, and interactions. Fluorescent dyes are widely used for this purpose, attaching to proteins via reactive functional groups. This compound's ability to form stable complexes with proteins and its fluorescent properties make it valuable for such applications. The anionic nature of "Nitrofluorescein, Isomer 1" (this compound) may also influence its interactions with cationic biomolecules. General protein labeling techniques with fluorescein derivatives involve covalent linkage to amino acid residues.

Fluorescent Sensing Mechanisms and Design Principles

The fluorescent sensing mechanisms of fluorescein derivatives, including this compound, are often based on changes in their photophysical properties upon interaction with an analyte. Key mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). nih.govnih.gov

In the context of fluorescein derivatives, PET can occur when an electron donor or acceptor moiety is in proximity to the fluorophore, leading to fluorescence quenching or enhancement depending on the electron transfer direction. nih.govnih.gov The nitro group in this compound is an electron-withdrawing group, which can significantly influence the electronic distribution within the molecule and its redox properties. This can impact PET processes, potentially serving as a built-in modulator of fluorescence or affecting the probe's response to external analytes. nih.govnih.gov The spectral behavior of 4'-nitrofluorescein, with its differing fluorescence in aprotic versus protic solvents, has been explained in terms of excited-state inter-fragmental charge transfer. nih.gov

ICT involves a change in the electron distribution within the molecule upon excitation, which can be influenced by the binding of an analyte. nih.gov This change in electron distribution can lead to shifts in the excitation or emission spectra, providing a sensing mechanism. The presence of the nitro group in this compound would likely influence the ICT characteristics of the molecule.

FRET involves the transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov While FRET is a mechanism often employed in probes utilizing two different fluorescent species or a fluorophore and a quencher, the intrinsic properties of a single fluorophore like this compound, influenced by the nitro group, are more directly related to PET and ICT mechanisms for sensing.

The design principles for fluorescent sensors based on fluorescein derivatives involve coupling the fluorophore with a recognition element that selectively interacts with the target. nih.govnih.gov The interaction should induce a change in the fluorescence properties of the fluorescein moiety through one of the sensing mechanisms. nih.govnih.gov For this compound, the presence of the nitro group adds another layer of complexity and opportunity in probe design, as its electronic effects can be exploited to tune the sensor's response. The weak fluorescence of the dianionic form of 4'-nitrofluorescein in certain solvents and its increase in others, attributed to excited-state inter-fragmental charge transfer, exemplifies how the nitro group influences its photophysical behavior and potential sensing capabilities. nih.govnih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a fluorescence quenching mechanism where an electron is transferred between a fluorophore in its excited state and a nearby electron donor or acceptor molecule. The presence of electron-withdrawing groups, such as the nitro group in this compound, can significantly influence intramolecular PET effects, leading to reduced fluorescence intensity acs.org. In the context of sensing, PET-based sensors often utilize a change in the electron transfer efficiency upon binding of a target analyte, resulting in a change in fluorescence intensity.

Fluorescein dyes, including substituted derivatives, can participate in reductive quenching cycles in the presence of an electron donor under visible light irradiation acs.org. The nitro group, being strongly electron-withdrawing, promotes intramolecular PET, which can substantially decrease fluorescence intensity acs.org. This characteristic is central to the design of PET-based sensors where the binding event disrupts the electron transfer pathway, leading to a fluorescence increase ("turn-on" sensor), or enhances it, causing a fluorescence decrease ("turn-off" sensor). The efficiency of PET is distance-dependent, showing an exponential relationship with the separation between the fluorophore and the modulator nih.gov.

Fluorescence Resonance Energy Transfer (FRET) Mechanisms

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer process occurring between a donor fluorophore in an excited state and a nearby acceptor molecule microscopyu.comwikipedia.org. FRET is highly distance-dependent, typically occurring when the donor and acceptor are within 1-10 nanometers of each other wikipedia.orglibretexts.org. The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive ruler for molecular proximity wikipedia.org.

While this compound itself might function as either a donor or acceptor depending on the FRET pair design, its spectral properties, influenced by the nitro group, are crucial for determining the spectral overlap with a potential FRET partner. Efficient FRET requires significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor wikipedia.orglibretexts.org. The introduction of substituents like nitro groups can alter the spectral properties of fluorescein derivatives acs.org. FRET-based sensors often involve a conformational change or molecular interaction upon analyte binding that alters the distance or orientation between the donor and acceptor fluorophores, resulting in a measurable change in FRET efficiency nih.govharvard.edu. This change in FRET efficiency can be detected as a decrease in donor fluorescence and/or an increase in acceptor fluorescence nih.govevidentscientific.com.

Design of "Turn-On" and "Turn-Off" Sensors

The design of "turn-on" and "turn-off" fluorescence sensors often leverages PET and FRET mechanisms. In "turn-off" sensors, the fluorescence of the probe is quenched in the absence of the analyte, and binding of the analyte disrupts the quenching mechanism, leading to a fluorescence increase ("turn-on"). Conversely, in "turn-off" sensors, the probe is fluorescent, and analyte binding induces quenching, resulting in a fluorescence decrease researchgate.net.

This compound and its derivatives, with their tunable photophysical properties influenced by the nitro group, are suitable candidates for designing such sensors. The inherent quenching effect of the nitro group via PET can be utilized in "turn-on" sensor designs where an interaction with the analyte interferes with this quenching. Alternatively, these compounds can serve as fluorescent components in "turn-off" sensors where analyte binding introduces a new quenching pathway, such as enhanced PET or FRET to a suitable acceptor. The spectral behavior of 4'-nitrofluorescein, which shows different emission properties in various solvents, highlights the potential for designing sensors responsive to environmental changes researchgate.netresearchgate.netacs.org. Fluorescence quenching by nitro compounds, a principle relevant to this compound, is a known mechanism for detecting substances like nitro-explosives researchgate.netresearchgate.net.

Advanced Applications in Research Technologies

The unique optical properties and potential for functionalization of this compound and its derivatives extend their utility to advanced research technologies, including various imaging modalities and integration into novel materials for enhanced sensing capabilities.

Micro-imaging and Biosensing Applications

Fluorescence microscopy and biosensing are fundamental tools in chemical biology research nih.gov. Micro-imaging allows for the visualization of cellular and subcellular structures and dynamics, while biosensing enables the detection and quantification of specific biomolecules or ions nih.govmdpi.com. Fluorescent probes, including derivatives of fluorescein, are widely used in these applications due to their high sensitivity and the ability to provide targeted contrast mdpi.com.

This compound derivatives, with their environment-sensitive fluorescence and potential for integration into sensor designs, could find applications in micro-imaging and biosensing. Their spectral properties and responsiveness to changes in their environment, such as pH or the presence of specific analytes, can be exploited to develop probes for monitoring cellular processes or detecting target molecules in biological samples researchgate.net. The use of fluorescent nanoparticles in biosensing and cell imaging highlights a potential avenue for incorporating nitrofluorescein derivatives into nanoscale platforms for enhanced performance mdpi.commdpi.com.

Integration into Advanced Materials (e.g., Nanomaterials for Sensing)

Integrating fluorescent molecules like this compound into advanced materials, particularly nanomaterials, can lead to the development of highly sensitive and versatile sensing platforms nih.govmdpi.comnih.gov. Nanomaterials offer unique properties such as a high surface-area-to-volume ratio, tunable optical properties, and the ability to be functionalized with specific recognition elements mdpi.commdpi.comworldbrainmapping.org.

Fluorescence sensing by carbon nanoparticles, for instance, can utilize PET and FRET mechanisms nih.gov. Incorporating this compound or its derivatives into polymeric nanoparticles or other nanomaterials could create novel sensors with improved detection limits, selectivity, and stability mdpi.comrsc.org. These nanomaterial-based sensors can be designed for detecting a wide range of analytes in various matrices mdpi.comrsc.org. The ability to functionalize nanomaterials allows for targeted delivery and sensing in complex biological environments mdpi.comworldbrainmapping.org. The development of fluorescent polymeric nanoparticles for sensing pH and nitroaromatic compounds exemplifies the potential of this approach rsc.org.

Future Research Directions and Translational Potential

Exploration of Underexplored Isomers and Derivatives

While 4-nitrofluorescein and its 4'- and 5'-amino derivatives have been relatively well-studied and utilized, particularly as platforms for molecular probes, other isomers and multi-nitrated forms of fluorescein (B123965) remain less explored. mdpi.comresearchgate.net Further research into these compounds could reveal novel properties and applications.

Research on 3'-Nitrofluorescein and its Unique Properties

The 3'-nitrofluorescein isomer, in contrast to the 4'- and 5'-nitro derivatives, is notably less explored. mdpi.comresearchgate.net Recent studies have focused on its synthesis and spectral properties. mdpi.comresearchgate.net Unlike the intensely fluorescent 3'-aminofluorescein in non-hydrogen bonding solvents, the double-charged anion of 3'-nitrofluorescein exhibits weak fluorescence in both aqueous and organic solvents. mdpi.comresearchgate.net

Interestingly, the absorption maxima (λmax) in water for the double-charged ions with nitro groups at the 3'- and 6'-positions are 7 to 10 nm higher than those with nitro groups at the 4'- and 5'-positions. mdpi.comresearchgate.net This difference is also observed in dimethyl sulfoxide (B87167) (DMSO) and correlates with the angles between the xanthene and phthalic planes of the dyes. mdpi.comresearchgate.net The synthesis process for 3'-nitrofluorescein can be more complex than that for the 4'- and 5'-derivatives, potentially explaining the inconsistencies in earlier works. researchgate.net Despite its weak fluorescence, 3'-nitrofluorescein and its properties warrant further investigation.

The spectral properties of 3'-nitrofluorescein in different solvents highlight its unique behavior compared to other nitrofluorescein isomers.

| Compound | Solvent | Absorption λmax (nm) | Fluorescence Emission λmax (nm) | Fluorescence Intensity |

| 3'-Nitrofluorescein (Dianion) | Water | - | - | Weak |

| 3'-Nitrofluorescein (Dianion) | DMSO | - | - | Weak |

| 3'-Aminofluorescein (Dianion) | Water | - | - | Poor |

| 3'-Aminofluorescein (Dianion) | DMSO | - | Intensive | Bright |

Systematic Study of Multi-nitrofluoresceins

The introduction of multiple nitro groups to the fluorescein core can lead to unusual properties and even new tautomers not typical of halogenated fluoresceins or the parent compound. researchgate.netmdpi.com Tetra- and pentanitrofluoresceins, for instance, exhibit distinct behavior in solution. researchgate.net Doubly charged anions of 2,4,5,7,4'- and 2,4,5,7,5'-pentanitrofluoresceins can exist as lactone structures in solution, which is uncommon for other fluorescein dyes. researchgate.net The protolytic equilibrium state of 2,4,5,7-tetranitrofluorescein is similar. researchgate.net Further systematic studies of these multi-nitrated derivatives are needed to fully understand their acid-base properties, tautomerism, and potential applications. researchgate.net

Advanced Sensor Development and Integration

This compound and its derivatives hold promise for the development of advanced sensors due to their optical properties and potential for chemical modification.

Enhancement of Sensitivity, Selectivity, and Stability

Enhancing the performance of sensors, including those potentially incorporating nitrofluorescein derivatives, often involves improving their sensitivity, selectivity, and stability. azonano.commdpi.commdpi.com Sensitivity refers to the ability to detect minute changes in the environment or low concentrations of an analyte. azonano.commsu.ru Selectivity is the sensor's capacity to differentiate between multiple analytes. azonano.commsu.ru Stability ensures reproducible results over time. msu.ru